(2-Cyclobutylthiazol-4-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(2-cyclobutyl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2S/c9-4-7-5-11-8(10-7)6-2-1-3-6/h5-6H,1-4,9H2 |
InChI Key |
TUHRSJHMBIECGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)CN |
Origin of Product |
United States |
Synthetic Pathways and Methodological Development for 2 Cyclobutylthiazol 4 Yl Methanamine
Retrosynthetic Analysis and Key Disconnections for the Thiazole-Methanamine Scaffold
Retrosynthetic analysis of (2-Cyclobutylthiazol-4-yl)methanamine identifies the primary strategic disconnections necessary for its synthesis. The target structure can be deconstructed into two main building blocks: a cyclobutyl-containing fragment and a C3 unit that forms the backbone of the thiazole (B1198619) ring and the methanamine side chain.
The most logical disconnections are:
C-N bond of the methanamine: This disconnection points to a precursor such as a 4-(halomethyl)-2-cyclobutylthiazole, which can be converted to the final amine via a nucleophilic substitution or related amination strategy.
Thiazole ring bonds: Applying the principles of the Hantzsch thiazole synthesis, the ring itself can be disconnected into a thioamide component and an α-halocarbonyl component. This leads to cyclobutanethiocarboxamide and a 3-carbon α,α'-dihaloketone like 1,3-dichloroacetone (B141476).
This analysis suggests a convergent synthesis where the key fragments are prepared separately and then combined to construct the core thiazole ring, followed by a final functional group interconversion to install the amine.
| Disconnection Site | Key Synthons | Synthetic Strategy |
| Thiazole C4-CH₂-N | 4-(Chloromethyl)-2-cyclobutylthiazole | Direct Amination |
| Thiazole Ring | Cyclobutanethiocarboxamide + 1,3-Dichloroacetone | Hantzsch Thiazole Synthesis |
| Cyclobutanethiocarboxamide C(S )-NH₂ | Cyclobutanecarboxamide (B75595) or Cyclobutanecarboxylic Acid | Thionation |
Precursor Synthesis and Cyclization Strategies for the Thiazole Core
The formation of the 2-cyclobutylthiazole core is the central phase of the synthesis, initiated by the preparation of the necessary cyclobutyl-containing precursor and culminating in a cyclization reaction to form the heterocyclic ring.
The synthesis of the key intermediate, cyclobutanethiocarboxamide, begins with the commercially available cyclobutanecarboxylic acid. This starting material is first converted to the corresponding amide, cyclobutanecarboxamide, through standard methods, such as activation with a coupling agent followed by treatment with ammonia (B1221849), or via an acid chloride intermediate.
The crucial step is the thionation of the carboxamide to the thioamide. This transformation is commonly achieved using sulfurating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a highly effective reagent for this purpose, converting amides to thioamides in good yields. mdpi.com Alternatively, phosphorus pentasulfide (P₄S₁₀) can also be employed for the thionation process. organic-chemistry.org The reaction involves heating the carboxamide with the thionating agent in an inert solvent like toluene (B28343) or pyridine.
| Starting Material | Reagent | Product | Key Transformation |
| Cyclobutanecarboxamide | Lawesson's Reagent or P₄S₁₀ | Cyclobutanethiocarboxamide | Thionation (C=O to C=S) |
The Hantzsch thiazole synthesis is the most widely recognized and utilized method for constructing the thiazole ring. mdpi.comresearchgate.net This reaction involves the condensation of a thioamide with an α-haloketone. researchgate.net In the context of synthesizing the target molecule, cyclobutanethiocarboxamide serves as the thioamide component.
The mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, forming an iminothioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. The reaction is typically carried out in a solvent such as ethanol (B145695) and can be promoted by heat. mdpi.com
To construct the specific 4-(chloromethyl)-2-cyclobutylthiazole precursor, the Hantzsch synthesis is adapted by using an α,α'-dihaloketone. The reaction of cyclobutanethiocarboxamide with 1,3-dichloroacetone provides the desired thiazole derivative directly. researchgate.netgoogle.comrsc.org
In this reaction, the thioamide selectively reacts with one of the chloromethyl groups and the ketone carbonyl of 1,3-dichloroacetone to form the thiazole ring, leaving the second chloromethyl group intact at the 4-position of the newly formed ring. The resulting 4-(chloromethyl)-2-cyclobutylthiazole can be isolated and purified, often as its hydrochloride salt to improve stability and handling.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Cyclobutanethiocarboxamide | 1,3-Dichloroacetone | 4-(Chloromethyl)-2-cyclobutylthiazole | Hantzsch Thiazole Synthesis |
Amination Reactions for Methanamine Moiety Installation
The final stage of the synthesis involves the introduction of the primary amine function to form the target this compound.
The 4-(chloromethyl)-2-cyclobutylthiazole precursor is an ideal substrate for nucleophilic substitution. The chloromethyl group is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the adjacent thiazole ring.
Direct amination can be achieved by treating the chloromethyl intermediate with a large excess of ammonia. libretexts.org The reaction proceeds via an SN2 mechanism, where ammonia acts as the nucleophile, displacing the chloride ion to form the primary ammonium (B1175870) salt. libretexts.org A subsequent basic workup neutralizes the salt and liberates the free amine, this compound. A large excess of ammonia is necessary to minimize the potential for over-alkylation, where the product amine could react with the starting material to form secondary and tertiary amines. libretexts.org Alternative methods, such as the Gabriel synthesis or using a protected form of ammonia like sodium azide (B81097) followed by reduction, can also be employed to achieve this transformation cleanly.
Reductive Amination Methodologies for Aldehyde/Ketone Precursors
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this approach would typically involve the reaction of a suitable aldehyde or ketone precursor with an amine source in the presence of a reducing agent.
The key precursor for this synthesis is 2-cyclobutylthiazole-4-carbaldehyde (B15231800). This aldehyde can be reacted with an ammonia equivalent under reductive amination conditions to yield the target primary amine. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.org
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.
The general reaction scheme is as follows:
2-cyclobutylthiazole-4-carbaldehyde + NH₃ + [Reducing Agent] → this compound
The choice of the ammonia source is also critical. While aqueous or gaseous ammonia can be used, ammonium salts like ammonium acetate (B1210297) or ammonium formate (B1220265) are often preferred for their ease of handling and for maintaining a suitable pH for the reaction.
Gabriel Synthesis or Related Phthalimide-Based Strategies
The Gabriel synthesis offers a classic and reliable method for the preparation of primary amines, effectively avoiding the overalkylation issues that can plague other amination methods. libretexts.orgwikipedia.org This pathway involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine. masterorganicchemistry.com
For the synthesis of this compound, the required starting material would be 4-(halomethyl)-2-cyclobutylthiazole, where the halogen is typically bromine or chlorine. The synthesis would proceed in two main steps:
N-Alkylation: Potassium phthalimide is reacted with 4-(bromomethyl)-2-cyclobutylthiazole. This is a nucleophilic substitution (Sₙ2) reaction where the phthalimide anion displaces the bromide ion, forming N-((2-cyclobutylthiazol-4-yl)methyl)phthalimide. masterorganicchemistry.com Common solvents for this step include polar aprotic solvents like dimethylformamide (DMF). nrochemistry.com
Hydrazinolysis: The resulting N-alkylated phthalimide is then treated with hydrazine (B178648) (N₂H₄) in a solvent such as ethanol. nrochemistry.comorgoreview.comjk-sci.com This step cleaves the phthalimide group, releasing the desired primary amine, this compound, and forming a stable phthalhydrazide (B32825) byproduct. youtube.com
An alternative to hydrazine is acidic or basic hydrolysis, although hydrazinolysis is often preferred due to milder reaction conditions. chemeurope.com
Reaction Optimization and Yield Enhancement Studies in this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include solvent effects, temperature, catalyst selection, and stoichiometry.
The choice of solvent can significantly influence the rate and outcome of both reductive amination and Gabriel synthesis. In reductive amination, polar protic solvents like methanol and ethanol are generally effective as they can solvate the ionic intermediates. commonorganicchemistry.com For the Gabriel synthesis, polar aprotic solvents such as DMF are often used for the alkylation step to enhance the rate of the Sₙ2 reaction. nrochemistry.com
Temperature is another critical factor. While some reductive aminations can proceed at room temperature, others may require heating to facilitate imine formation. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition. For the Gabriel synthesis, the alkylation step may be performed at room temperature or with gentle heating, while the hydrazinolysis step often requires refluxing in ethanol. chemeurope.com
Table 1: Illustrative Solvent and Temperature Effects on Reductive Amination Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methanol | 25 | 65 |
| 2 | Methanol | 50 | 78 |
| 3 | Ethanol | 25 | 62 |
| 4 | Ethanol | 50 | 75 |
| 5 | Dichloromethane | 25 | 45 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating potential optimization trends.
In many modern reductive amination protocols, catalysts are employed to enhance the reaction rate and selectivity. jocpr.com For instance, the use of a Lewis acid catalyst can accelerate the formation of the imine intermediate. unive.it In cases where catalytic hydrogenation is used as the reduction method, catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are common. nih.govfrontiersin.org The loading of the catalyst is a key parameter to optimize, as a higher loading can increase the reaction rate but also adds to the cost and can complicate purification.
Table 2: Hypothetical Catalyst Loading Effects on Reductive Amination
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd/C | 1 | 55 |
| 2 | Pd/C | 5 | 80 |
| 3 | PtO₂ | 1 | 60 |
| 4 | PtO₂ | 5 | 85 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The stoichiometry of the reactants is a fundamental aspect of reaction optimization. In reductive amination, the molar ratio of the aldehyde, the amine source, and the reducing agent can be varied to maximize the yield. An excess of the ammonia source is often used to drive the equilibrium towards imine formation. Similarly, the amount of reducing agent needs to be sufficient to ensure complete reduction of the imine.
In the Gabriel synthesis, a slight excess of the alkylating agent or potassium phthalimide may be used to ensure complete conversion of the limiting reagent. The amount of hydrazine used in the cleavage step is also important for efficient liberation of the primary amine.
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is essential for rational optimization of the synthetic pathways.
The reductive amination proceeds through a two-step mechanism. The first step is the nucleophilic addition of ammonia to the carbonyl group of 2-cyclobutylthiazole-4-carbaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. wikipedia.org The second step is the reduction of the imine by a hydride-donating reducing agent, such as sodium borohydride, to yield the final amine product. youtube.com
The Gabriel synthesis also follows a well-defined mechanistic pathway. The first step involves the deprotonation of phthalimide by a base to form the nucleophilic phthalimide anion. This anion then acts as a nucleophile in an Sₙ2 reaction with 4-(halomethyl)-2-cyclobutylthiazole, displacing the halide and forming the N-alkylated phthalimide. masterorganicchemistry.com The subsequent hydrazinolysis involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide. This leads to a ring-opening and subsequent intramolecular cyclization to form the stable phthalhydrazide, releasing the primary amine. youtube.com
The formation of the thiazole ring itself, a prerequisite for these syntheses, is often achieved through the Hantzsch thiazole synthesis . This involves the reaction of a thioamide with an α-haloketone. synarchive.com The mechanism is believed to involve the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. researchgate.net
Advanced Synthetic Applications and Derivatives of 2 Cyclobutylthiazol 4 Yl Methanamine
Integration as a Key Intermediate in Complex Nitrogen-Containing Heterocyclic Architectures
(2-Cyclobutylthiazol-4-yl)methanamine is a valuable synthon for the construction of more elaborate, multi-cyclic systems, particularly those containing additional nitrogen atoms. The primary amine serves as a nucleophilic handle for annulation reactions, allowing for the fusion of new rings onto the thiazole (B1198619) framework.
One common strategy involves the reaction of the primary amine with bifunctional electrophiles. For instance, condensation with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, can lead to the formation of pyrimidine (B1678525) or piperidinedione rings, respectively. Similarly, reaction with α,β-unsaturated ketones or esters can furnish dihydropyridine (B1217469) or dihydropyridinone moieties through aza-Michael addition followed by intramolecular cyclization. These approaches are fundamental in creating diverse libraries of compounds for biological screening.
The general scheme for such a cyclization is depicted below:
Scheme 1: General Strategy for Annulation Reactions
The following table illustrates potential heterocyclic systems that can be synthesized from this compound.
| Reagent | Resulting Heterocyclic System | Potential Application |
| 1,3-Diketone | Pyrimidine | Kinase inhibitors, Antiviral agents |
| β-Ketoester | Dihydropyridinone | Calcium channel blockers |
| α,β-Unsaturated Ester | Piperidinone | Antibacterial agents |
| Isothiocyanate and α-haloketone | Thiazolidinone | Anticancer agents |
Functional Group Transformations of the Amine Moiety
The primary amine of this compound is a focal point for a wide array of functional group transformations, enabling the synthesis of a diverse range of derivatives with modulated physicochemical properties.
N-Alkylation Reactions to Generate Secondary and Tertiary Amines
The introduction of alkyl groups to the nitrogen atom can significantly impact a molecule's lipophilicity, basicity, and steric profile, which in turn can influence its biological activity and pharmacokinetic properties. N-alkylation of this compound can be achieved through various methods.
Reductive amination is a widely employed technique, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is particularly useful for introducing a wide range of alkyl and arylalkyl substituents.
Direct alkylation with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) is another common approach. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the alkylating agent and the reaction conditions.
| Alkylating Agent | Product |
| Formaldehyde / NaBH(OAc)₃ | N,N-Dimethyl-(2-cyclobutylthiazol-4-yl)methanamine |
| Benzaldehyde / NaBH(OAc)₃ | N-Benzyl-(2-cyclobutylthiazol-4-yl)methanamine |
| Acetone / NaBH(OAc)₃ | N-Isopropyl-(2-cyclobutylthiazol-4-yl)methanamine |
| Ethyl iodide / K₂CO₃ | N-Ethyl-(2-cyclobutylthiazol-4-yl)methanamine |
Acylation and Sulfonylation for Amide/Sulfonamide Derivatives
The conversion of the primary amine to amides and sulfonamides is a cornerstone of medicinal chemistry, as these functional groups are excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
Acylation is typically performed by treating the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. A wide variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be readily introduced.
Sulfonylation is achieved by reacting the amine with a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonamides are generally more stable to hydrolysis than amides and can act as effective bioisosteres.
| Reagent | Derivative Type | Example Product |
| Acetyl chloride | Amide | N-((2-Cyclobutylthiazol-4-yl)methyl)acetamide |
| Benzoyl chloride | Amide | N-((2-Cyclobutylthiazol-4-yl)methyl)benzamide |
| Methanesulfonyl chloride | Sulfonamide | N-((2-Cyclobutylthiazol-4-yl)methyl)methanesulfonamide |
| p-Toluenesulfonyl chloride | Sulfonamide | N-((2-Cyclobutylthiazol-4-yl)methyl)-4-methylbenzenesulfonamide |
Urea and Thiourea (B124793) Formation from the Amine Functionality
Urea and thiourea moieties are prevalent in pharmacologically active molecules due to their ability to form strong bidentate hydrogen bonds with protein targets.
Urea derivatives can be synthesized by reacting this compound with an isocyanate. The reaction is typically rapid and proceeds under mild conditions.
Thiourea derivatives are similarly prepared through the reaction of the primary amine with an isothiocyanate. The thiocarbonyl group of the thiourea can offer different electronic and steric properties compared to the carbonyl of the urea.
| Reagent | Derivative Type | Example Product |
| Phenyl isocyanate | Urea | 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-phenylurea |
| Methyl isocyanate | Urea | 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylurea |
| Phenyl isothiocyanate | Thiourea | 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-phenylthiourea |
| Allyl isothiocyanate | Thiourea | 1-Allyl-3-((2-cyclobutylthiazol-4-yl)methyl)thiourea |
Derivatization for Linker Synthesis and Polymer Conjugation
The primary amine of this compound provides a convenient attachment point for linkers used in the development of bioconjugates, such as antibody-drug conjugates (ADCs), or for immobilization onto solid supports for applications in proteomics or high-throughput screening.
For linker synthesis, the amine can be reacted with heterobifunctional linkers containing an amine-reactive group (e.g., an N-hydroxysuccinimide ester or an isothiocyanate) at one end and another functional group (e.g., a maleimide, an alkyne, or an azide) at the other. This allows for the subsequent conjugation to a biomolecule or a surface.
For polymer conjugation, the amine can be used to initiate the polymerization of monomers such as N-carboxyanhydrides to form polypeptide chains, or it can be attached to pre-formed polymers that have been activated with amine-reactive functional groups.
Exploration of Palladium-Catalyzed Cross-Coupling Reactions at the Thiazole Core (e.g., C2-position)
While the C4 and C5 positions of the thiazole ring are often functionalized through classical condensation reactions, the C2 position offers a strategic point for modification via modern cross-coupling methodologies. Although the C2 position in the parent compound is occupied by a cyclobutyl group, related thiazole precursors with a leaving group (e.g., a halogen) at C2 could be employed in palladium-catalyzed cross-coupling reactions prior to the introduction of the aminomethyl group at C4. Alternatively, C-H activation at the C5 position could be explored.
Common palladium-catalyzed cross-coupling reactions that could be applied to a suitably functionalized thiazole core include:
Suzuki Coupling: Reaction of a halo-thiazole with a boronic acid or ester to form a C-C bond. This is a robust and widely used method for introducing aryl and heteroaryl substituents.
Stille Coupling: Coupling of a halo-thiazole with an organostannane. This reaction tolerates a wide range of functional groups.
Heck Coupling: Reaction of a halo-thiazole with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Coupling of a halo-thiazole with an amine to form a C-N bond, introducing a new amino substituent.
The application of these reactions would significantly expand the chemical space accessible from the this compound scaffold, allowing for the synthesis of highly functionalized and structurally diverse molecules.
| Reaction | Coupling Partner | Resulting Structure |
| Suzuki | Arylboronic acid | 2-Aryl-4-(aminomethyl)thiazole derivative |
| Stille | Vinylstannane | 2-Vinyl-4-(aminomethyl)thiazole derivative |
| Heck | Alkene | 2-(Substituted vinyl)-4-(aminomethyl)thiazole derivative |
| Buchwald-Hartwig | Amine | 2-Amino-4-(aminomethyl)thiazole derivative |
Stereocontrolled Synthesis and Chiral Pool Applications of Related Scaffolds
The introduction of stereocenters into pharmacologically active molecules is a critical aspect of modern drug discovery, as different enantiomers of a chiral drug often exhibit varied biological activities and metabolic profiles. While specific literature on the stereocontrolled synthesis of this compound is not extensively detailed, the stereochemistry of related scaffolds can be controlled through established and robust synthetic strategies. These approaches primarily involve two key pathways: the asymmetric synthesis of chiral precursors (either the cyclobutane (B1203170) moiety or the aminomethyl side chain) followed by thiazole ring formation, and the utilization of naturally occurring chiral molecules in what is known as chiral pool synthesis.
A predominant strategy for inducing chirality in molecules like this compound involves the initial enantioselective synthesis of one of its constituent fragments. Given the structure, the most logical precursors for asymmetric synthesis are the cyclobutane ring or the aminomethyl side-chain.
Asymmetric Synthesis of Cyclobutane Precursors:
The enantioselective synthesis of cyclobutane derivatives has been an area of significant research. researchgate.net These methods generate chiral cyclobutane building blocks that can be readily converted into intermediates for thiazole synthesis, such as a chiral cyclobutanecarboxamide (B75595) or a cyclobutyl-α-haloketone. Subsequent reaction of these intermediates, for example via the Hantzsch thiazole synthesis, would transfer the pre-existing stereochemistry to the final thiazole product.
Several catalytic asymmetric methods are effective for constructing enantioenriched cyclobutanes. For instance, copper hydride-catalyzed intramolecular hydroalkylation of specific halide-tethered styrenes has been shown to produce enantioenriched cyclobutanes. nih.gov Another powerful technique is the Lewis acid-catalyzed dearomative [2+2] photocycloaddition, which can construct complex cyclobutane-fused heterocycles with very high enantioselectivity. nih.gov These modern catalytic approaches provide access to optically active cyclobutane cores that are essential for the stereocontrolled synthesis of the target scaffold.
Table 1: Catalytic Methods for Enantioselective Synthesis of Cyclobutane Precursors
| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| CuH / Chiral Ligand | Intramolecular Hydroalkylation | Halide-tethered styrenes | Up to 94% | nih.gov |
| Rare-earth Lewis Acid / Chiral PyBox Ligand | [2+2] Photocycloaddition | Indoles and Alkenes | >99% | nih.gov |
| Chinchona-based Squaramide | Sulfa-Michael Addition | Cyclobutenes and Thiols | Up to 99% | rsc.org |
| N,N′-dioxide/Ni(OTf)2 | [2+2] Cycloaddition | Alkenyloxindoles and Allenamides | Up to 99% | rsc.org |
Chiral Pool Synthesis Applications:
The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These molecules serve as versatile starting materials for the synthesis of complex chiral targets. Thiazoline and thiazole heterocycles are privileged motifs found in numerous peptide-derived natural products, and a variety of strategies have been developed for their synthesis from optically pure building blocks. nih.gov
Amino acids are particularly useful for constructing chiral thiazole scaffolds. The biosynthesis of many thiazoles involves the amino acid cysteine, which provides the N-C-C-S backbone of the ring. wikipedia.org In a laboratory setting, chiral α-amino acids can be used to introduce a stereocenter adjacent to the thiazole ring. For example, the synthesis of a chiral 4-(aminomethyl)thiazole derivative can commence from a natural amino acid. The amino acid's stereocenter is retained throughout the reaction sequence, ultimately yielding an enantiomerically pure product. This biomimetic approach is a cornerstone for producing optically pure thiazole building blocks for natural product synthesis and medicinal chemistry. nih.gov
Table 2: Examples of Chiral Pool Starting Materials for Thiazole Synthesis
| Chiral Pool Source | Key Intermediate Fragment | Resulting Chiral Scaffold | Reference |
|---|---|---|---|
| L-Cysteine | Chiral β-aminothiol | Chiral Thiazolidine/Thiazoline | wikipedia.org |
| L-Serine | Chiral α-amino-β-hydroxy acid | Precursor to chiral α-halo-β-amino esters for thiazole synthesis | nih.gov |
| Chiral Polyamines | Resin-bound chiral polythioureas | Chiral Polyaminothiazoles | nih.gov |
Spectroscopic and Chromatographic Methodologies for Research Level Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and chemical environment of each atom in (2-Cyclobutylthiazol-4-yl)methanamine can be established.
The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons attached to the cyclobutyl ring are expected in the aliphatic region, while the proton on the thiazole (B1198619) ring would appear more downfield due to the aromatic and heteroatomic nature of the ring. The methylene (B1212753) protons of the methanamine group would also exhibit a characteristic chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Thiazole-H | 6.8 - 7.2 | Singlet (s) |
| CH₂-NH₂ | 3.8 - 4.2 | Singlet (s) |
| Cyclobutyl-CH | 3.3 - 3.8 | Quintet (quin) |
| Cyclobutyl-CH₂ (adjacent to CH) | 2.2 - 2.6 | Multiplet (m) |
| Cyclobutyl-CH₂ (beta to CH) | 1.8 - 2.2 | Multiplet (m) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the thiazole ring are expected to be in the aromatic region, with the carbon attached to the sulfur and nitrogen atoms showing characteristic downfield shifts. The carbons of the cyclobutyl and methanamine groups will appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C=N | 165 - 175 |
| Thiazole C-S | 145 - 155 |
| Thiazole C-H | 110 - 120 |
| CH₂-NH₂ | 40 - 50 |
| Cyclobutyl CH | 35 - 45 |
| Cyclobutyl CH₂ | 25 - 35 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, for instance, confirming the coupling between the methine and methylene protons within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments and confirming the substitution pattern on the thiazole ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₈H₁₂N₂S) by providing a highly accurate mass measurement of the molecular ion peak. The fragmentation pattern observed in the mass spectrum would offer further structural information, with characteristic fragments arising from the cleavage of the cyclobutyl ring, the methanamine side chain, and the thiazole core.
Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy in Structural Elucidation
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations. Key expected absorption bands for this compound would include:
N-H stretching vibrations of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).
C-H stretching vibrations of the aliphatic cyclobutyl and methylene groups (around 2850-3000 cm⁻¹).
C=N and C=C stretching vibrations of the thiazole ring (in the 1500-1650 cm⁻¹ region).
C-S stretching vibrations, which are typically weaker and found in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring is a chromophore that is expected to absorb UV radiation. The UV-Vis spectrum would show one or more absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the heterocyclic system.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as formic acid or trifluoroacetic acid, would likely be employed. The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.
Gas Chromatography (GC) could also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable.
Column Chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for the purification of the compound on a preparative scale. The choice of solvent system (eluent) would be determined by the polarity of the compound, likely a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).
By integrating the data from these complementary analytical techniques, a complete and unambiguous structural and purity profile of this compound can be established, which is a prerequisite for any further chemical or biological studies.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and quantifying this compound in research and development settings. researchgate.netnih.gov Its high resolution, sensitivity, and precision make it indispensable for separating the target compound from starting materials, byproducts, and degradation products. researchgate.net
A typical approach for analyzing this aminothiazole derivative involves reversed-phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (commonly a C18-functionalized silica), while the mobile phase is a more polar aqueous-organic mixture. d-nb.info The retention of this compound is governed by its partitioning between the stationary and mobile phases. Due to the presence of the basic primary amine, peak tailing can be a concern on standard silica-based columns. This is often mitigated by using end-capped columns or by adding a modifier, such as a small percentage of trifluoroacetic acid (TFA) or formic acid, to the mobile phase. sielc.com This protonates the amine, improving its interaction with the stationary phase and resulting in sharper, more symmetrical peaks.
For purity analysis, a gradient elution method is often employed, where the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is increased over time. This ensures the timely elution of both more polar impurities and less polar byproducts. Quantification is achieved using a UV detector, as the thiazole ring possesses a strong chromophore that absorbs UV light, typically in the 250-280 nm range. nih.govd-nb.info A calibration curve is constructed by analyzing a series of solutions of a highly purified reference standard of this compound at known concentrations. By comparing the peak area of the analyte in an unknown sample to the calibration curve, its precise concentration and purity can be determined. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Expected Retention Time | ~6.5 min (dependent on specific gradient) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, direct analysis of primary amines like this compound by GC can be challenging due to their high polarity and propensity for adsorption onto the GC column, which often results in poor peak shape and low sensitivity. labrulez.com To overcome these limitations, derivatization is employed to convert the polar primary amine into a less polar, more volatile, and more thermally stable functional group. iu.eduresearchgate.net
Common derivatization strategies for primary amines include acylation or silylation. sigmaaldrich.com For instance, reaction with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) converts the -NH2 group into a trifluoroacetamide (B147638) (-NHCOCF3). Alternatively, a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form a trimethylsilyl (B98337) (TMS) derivative. iu.eduresearchgate.net These derivatives exhibit significantly improved chromatographic behavior.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long, narrow capillary column (e.g., a DB-5MS). doi.org The separated components then enter the mass spectrometer, which serves as a highly specific detector. Using electron ionization (EI), the derivative molecules are fragmented in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint." The fragmentation pattern provides valuable structural information. For the TMS derivative of this compound, characteristic fragments would likely include the molecular ion peak, a peak corresponding to the loss of a methyl group from the TMS moiety, and fragments arising from the cleavage of the cyclobutyl ring and the thiazole core.
| Parameter | Condition |
|---|---|
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-450 amu |
| Transfer Line Temp | 280 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction. nih.govmdpi.com For the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the appearance of the desired product over time. nih.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel. silicycle.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent travels up the plate by capillary action, and as it passes the initial spot, it carries the components of the reaction mixture with it at different rates depending on their polarity and affinity for the stationary phase.
For a molecule containing a basic amine, a common eluent system would be a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like hexane. researchgate.net A small amount of a basic modifier, such as triethylamine (B128534) (~1%), is often added to the eluent to prevent the basic amine spot from streaking or "tailing" on the acidic silica gel surface.
After the solvent front has nearly reached the top of the plate, the plate is removed and dried. The positions of the separated compounds are visualized. Since the thiazole ring is UV-active, the product spot can be readily seen under a UV lamp (254 nm) as a dark spot on a fluorescent background. epfl.chnih.gov By comparing the intensity of the product spot to the spots of the starting materials, the extent of the reaction can be estimated. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given eluent system and helps in its identification.
| Parameter | Condition/Value |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane / Triethylamine (50:50:1 v/v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Hypothetical Rf (Starting Material) | ~0.75 (e.g., for a less polar precursor) |
| Hypothetical Rf (Product) | ~0.30 (more polar due to the primary amine) |
Computational Chemistry and Theoretical Investigations of 2 Cyclobutylthiazol 4 Yl Methanamine
Electronic Structure Analysis and Reactivity Prediction of the Thiazole-Methanamine System
The electronic properties of the (2-Cyclobutylthiazol-4-yl)methanamine system are largely governed by the aromatic thiazole (B1198619) core. Thiazoles are characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of analogous oxazoles. wikipedia.org Density Functional Theory (DFT) is a common method for analyzing the electronic structure of such molecules. researchgate.netrdd.edu.iq
Calculations on substituted thiazoles reveal how different functional groups influence the electron distribution and reactivity. researchgate.netnih.gov The cyclobutyl group at the C2 position primarily acts as a weak electron-donating group through an inductive effect. The methanamine group at the C4 position also contributes electron density to the ring. This substitution pattern affects the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity. rdd.edu.iq A smaller HOMO-LUMO gap generally implies higher reactivity. rdd.edu.iq
The distribution of electron density across the thiazole ring dictates its reactivity towards electrophiles and nucleophiles. pharmaguideline.com For the parent thiazole ring, calculated pi-electron density shows C5 to be the most favorable site for electrophilic substitution. wikipedia.org The proton at C2 is the most acidic and susceptible to deprotonation by strong bases. wikipedia.orgpharmaguideline.com In the this compound system, the presence of substituents modifies this landscape. The nitrogen atom in the thiazole ring (at position 3) is the most likely site for protonation. pharmaguideline.comresearchgate.net The amino group of the methanamine substituent also represents a basic site.
Global reactivity descriptors, often calculated using DFT, can quantify the reactivity. These include electronic chemical potential (μ), hardness (η), and softness (S). A large energy gap corresponds to higher stability and lower chemical reactivity. rdd.edu.iq
Table 1: Predicted Electronic Properties of the Thiazole-Methanamine System Note: These values are illustrative and based on typical DFT calculations for similar substituted thiazoles.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 to -9.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | 3.0 to 3.3 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 11.5 to 12.8 eV | Relates to chemical stability; a smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment (µ) | 1.5 to 2.5 D | Measures the polarity of the molecule, influencing intermolecular interactions. researchgate.net |
Conformational Analysis of the Cyclobutyl and Methanamine Substituents and Their Influence on Molecular Geometry
The methanamine substituent (-CH₂NH₂) attached to the thiazole ring at C4 also possesses conformational flexibility due to rotation around the C4-CH₂ and CH₂-NH₂ single bonds. Theoretical studies on methylamine (B109427) and similar molecules show that there are energy barriers to the rotation of the amino group. scielo.brresearchgate.net The barrier to internal rotation in methylamine, for example, is approximately 2 kcal/mol. scielo.br The presence of the bulky thiazole ring will influence the preferred rotational conformers of the methanamine group to minimize steric hindrance. Computational methods can map the potential energy surface as a function of these rotations to identify the most stable (lowest energy) conformations.
Table 2: Predicted Conformational Parameters Note: Values are based on computational studies of parent cyclobutane (B1203170) and methylamine.
| Parameter | Substituent | Typical Calculated Value | Reference System |
|---|---|---|---|
| Ring Puckering Angle (θ) | Cyclobutyl | ~29.6° | Cyclobutane nih.gov |
| Ring Inversion Barrier | Cyclobutyl | ~1.4 kcal/mol (482 cm⁻¹) | Cyclobutane acs.orgnih.gov |
| C-N Rotational Barrier | Methanamine | ~2-3 kcal/mol | Methylamine scielo.br |
| Amino Group Inversion Barrier | Methanamine | ~5-6 kcal/mol | Methylamine scielo.brresearchgate.net |
Theoretical Studies on Reaction Pathways and Transition States in the Synthesis of the Compound
The most common and versatile method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, first described in 1887. nih.govsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com Computational chemistry can be used to model the reaction mechanism, identify intermediates, and calculate the energies of transition states, providing a deeper understanding of the reaction kinetics and regioselectivity. youtube.comrsc.org
For the synthesis of this compound, a plausible Hantzsch pathway would involve the reaction between cyclobutanecarbothioamide (B137928) and a suitable α-haloketone, such as 1-amino-3-chloropropan-2-one .
The proposed mechanism, which can be modeled computationally, proceeds through several key steps:
Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is typically an Sₙ2 reaction. chemhelpasap.com
Intermediate Formation: This initial step forms an acyclic intermediate.
Cyclization: An intramolecular nucleophilic attack by the thioamide's nitrogen atom on the ketone's carbonyl carbon leads to the formation of a five-membered ring intermediate (a hydroxythiazoline). chemhelpasap.com
Dehydration: The final step is the acid-catalyzed dehydration of this cyclic intermediate, which results in the formation of the aromatic thiazole ring. youtube.com
Table 3: Theoretical Analysis of the Hantzsch Synthesis Pathway
| Reaction Step | Description | Computational Insights |
|---|---|---|
| 1. Sₙ2 Attack | Sulfur of cyclobutanecarbothioamide attacks the halomethyl carbon of 1-amino-3-chloropropan-2-one. | Calculation of the transition state energy (activation barrier) for C-S bond formation. |
| 2. Intramolecular Cyclization | Nitrogen attacks the carbonyl carbon to form the five-membered ring. | Modeling the transition state for ring closure and determining its energy relative to the intermediate. |
| 3. Dehydration | Elimination of a water molecule from the hydroxythiazoline intermediate. | Calculation of the energy barrier for the C=C double bond formation and aromatization. |
Spectroscopic Property Prediction from First Principles (e.g., NMR chemical shifts, vibrational frequencies)
First-principles calculations are invaluable for predicting the spectroscopic properties of molecules, aiding in their structural characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. nih.govnih.gov From these tensors, chemical shifts can be derived by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). acs.org
The accuracy of these predictions depends on the level of theory and the basis set used. nih.gov While DFT methods can provide reliable results, it has been noted that for sulfur-containing heterocycles like thiazoles and thiadiazoles, standard methods may yield less satisfactory agreement with experimental values, possibly requiring more sophisticated approaches. researchgate.net
For this compound, predictions would show a characteristic signal for the thiazole ring proton (H5), signals for the cyclobutyl protons, and signals for the aminomethyl protons. The ¹³C spectrum would show distinct peaks for the thiazole ring carbons (C2, C4, C5), the cyclobutyl carbons, and the methanamine carbon.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS) Note: These are estimated values based on GIAO-DFT calculations of analogous structures and general chemical shift knowledge. Solvent effects can alter these values.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Thiazole C2 | - | ~170-175 |
| Thiazole C4 | - | ~150-155 |
| Thiazole C5 | ~7.0-7.3 | ~115-120 |
| -CH₂-NH₂ | ~3.8-4.1 | ~40-45 |
| -NH₂ | ~1.5-2.5 (broad) | - |
| Cyclobutyl CH (α to ring) | ~3.5-3.9 | ~40-45 |
| Cyclobutyl CH₂ (β to ring) | ~2.2-2.6 | ~25-30 |
| Cyclobutyl CH₂ (γ to ring) | ~1.9-2.2 | ~18-22 |
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. kbhgroup.in These calculations provide the frequencies and intensities of the fundamental vibrational modes. mdpi.com The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. nih.gov
For this compound, key predicted vibrational modes would include:
N-H stretching of the primary amine group (~3300-3500 cm⁻¹).
C-H stretching from the aromatic thiazole ring, the aliphatic cyclobutyl group, and the methylene (B1212753) bridge (~2800-3100 cm⁻¹).
C=N and C=C stretching characteristic of the thiazole ring (~1500-1650 cm⁻¹). nih.gov
N-H bending (scissoring) of the amino group (~1590-1650 cm⁻¹). mdpi.com
CH₂ bending modes from the cyclobutyl and methanamine groups (~1400-1470 cm⁻¹).
Comparing the computed spectrum with experimental data is a powerful method for confirming the structure of a synthesized compound. kbhgroup.inresearchgate.net
Table 5: Selected Predicted Vibrational Frequencies Note: These are typical frequency ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Symmetric & Asymmetric Stretch | -NH₂ | 3300 - 3500 |
| Aromatic C-H Stretch | Thiazole Ring | 3050 - 3150 |
| Aliphatic C-H Stretch | Cyclobutyl & -CH₂- | 2850 - 3000 |
| N-H Scissoring Bend | -NH₂ | 1590 - 1650 mdpi.com |
| C=N Stretch | Thiazole Ring | 1600 - 1670 nih.gov |
| C=C Stretch | Thiazole Ring | 1500 - 1580 nih.gov |
Emerging Research Frontiers and Future Prospects
Development of Sustainable and Green Chemistry Approaches to the Synthesis of (2-Cyclobutylthiazol-4-yl)methanamine
The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. bepls.com The principles of green chemistry are increasingly being applied to mitigate these environmental concerns. For a molecule like this compound, future research will likely focus on several key areas of sustainable synthesis.
One promising avenue is the development of multi-component, one-pot reactions . bepls.com These approaches, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of reduced solvent waste, energy consumption, and reaction time. For the synthesis of this compound, this could involve the condensation of a cyclobutyl-containing starting material, a source of the thiazole ring's sulfur and nitrogen atoms, and a synthon for the aminomethyl group in a single, efficient step.
Microwave-assisted and ultrasonic-mediated synthesis are also gaining traction as green techniques. bepls.com These methods can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. The application of these technologies to the synthesis of this compound could lead to more efficient and environmentally friendly production processes.
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Multi-component Reactions | One-pot synthesis from cyclobutyl thioamide, a C3 synthon, and an amine source. | Reduced waste, time, and energy consumption. |
| Green Solvents | Utilizing water or bio-solvents as the reaction medium. | Reduced environmental impact and improved safety. |
| Recyclable Catalysts | Employing solid-supported acid or base catalysts. | Simplified purification and reduced catalyst waste. |
| Energy-Efficient Methods | Microwave or ultrasonic irradiation to drive the reaction. | Faster reaction times and potentially higher yields. |
Exploration of Novel Reactivity Patterns for the Thiazole and Amine Moieties
The thiazole ring and the primary amine of this compound offer a rich playground for exploring novel reactivity. The thiazole ring itself is an electron-rich heterocycle, making it susceptible to electrophilic substitution, while also possessing a slightly acidic proton at the C2 position under certain conditions. pharmaguideline.com The amine group, on the other hand, is a versatile nucleophile and can participate in a wide array of chemical transformations. tandfonline.com
Future research is likely to delve into the synergistic reactivity between the thiazole and amine functionalities. For instance, the amine could act as an internal base or directing group to influence the regioselectivity of reactions on the thiazole ring. Conversely, the electronic properties of the thiazole ring can modulate the nucleophilicity and reactivity of the amine.
The cyclobutyl group at the 2-position of the thiazole ring is not merely a passive substituent. Its steric bulk can influence the accessibility of reagents to the thiazole ring, potentially leading to unique selectivity in reactions. Furthermore, the cyclobutyl ring itself can participate in reactions, such as ring-opening or rearrangement reactions under specific conditions, leading to novel molecular scaffolds.
Exploration of C-H activation reactions on the thiazole ring represents another exciting frontier. researchgate.net Direct functionalization of the C-H bonds of the thiazole ring would provide a more atom-economical and efficient way to synthesize more complex derivatives of this compound, avoiding the need for pre-functionalized starting materials.
| Functional Group | Potential Novel Reactivity | Potential Outcome |
| Thiazole Ring | Directed C-H functionalization at the C5 position. | Efficient synthesis of 5-substituted derivatives. |
| Amine Moiety | Participation in intramolecular cyclization reactions. | Formation of novel bicyclic heterocyclic systems. |
| Cyclobutyl Group | Ring-expansion or rearrangement reactions. | Access to diverse and complex molecular scaffolds. |
| Combined System | Synergistic catalysis involving both the amine and thiazole. | Development of novel organocatalysts. |
Design of Analogs for Structure-Reactivity Relationship (SAR) Studies in Synthetic Methodology and Catalyst Design
Systematic modification of the this compound structure can provide valuable insights into structure-reactivity relationships (SAR). These studies are crucial for optimizing reaction conditions, developing new synthetic methods, and designing novel catalysts.
By synthesizing a library of analogs with variations in the cyclobutyl substituent , researchers can probe the steric and electronic effects of this group on the reactivity of the thiazole and amine moieties. For example, replacing the cyclobutyl group with smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) cycloalkyl groups, or with acyclic alkyl groups, could reveal how steric hindrance impacts reaction rates and selectivities.
Modification of the aminomethyl linker is another key area for SAR studies. Varying the length of the alkyl chain between the thiazole ring and the amine group, or introducing substituents on the methylene (B1212753) bridge, could influence the conformational flexibility of the molecule and the accessibility of the amine's lone pair, thereby affecting its nucleophilicity and basicity.
| Analog Design Strategy | Structural Modification | Purpose of SAR Study |
| Varying the 2-substituent | Replacement of cyclobutyl with other alkyl or aryl groups. | To understand steric and electronic effects on reactivity. |
| Modifying the linker | Changing the length or substitution of the methylene bridge. | To probe the influence of conformational flexibility. |
| Substitution at C5 | Introduction of electron-donating or -withdrawing groups. | To investigate the electronic modulation of the thiazole ring. |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The increasing demand for the rapid synthesis and screening of large numbers of compounds has led to the development of automated synthesis platforms and high-throughput experimentation (HTE). rsc.org The modular nature of this compound makes it an ideal candidate for integration into such automated workflows.
Automated synthesis platforms can be programmed to perform multi-step syntheses of analogs of this compound by systematically varying the starting materials. For example, a robotic system could dispense different thioamides and α-haloketones into an array of reactors to generate a library of thiazole derivatives with diverse substituents.
Once synthesized, these libraries of compounds can be subjected to high-throughput screening to evaluate their properties for various applications. acs.orgmdpi.com For instance, if the goal is to develop new catalysts, the compounds can be rapidly tested for their catalytic activity in a specific chemical transformation using plate-based assays. This combination of automated synthesis and HTE can dramatically accelerate the discovery and optimization of new molecules with desired functionalities.
The data generated from these high-throughput experiments can be used to build predictive models using machine learning algorithms. These models can then guide the design of new generations of analogs with improved properties, creating a closed-loop discovery cycle.
| Technology | Application to this compound | Advantage |
| Automated Synthesis | Robotic synthesis of a library of analogs. | Rapid generation of chemical diversity. |
| High-Throughput Screening | Parallel screening of catalytic or material properties. | Accelerated discovery of lead compounds. |
| Machine Learning | Building predictive models from HTE data. | Data-driven design of improved molecules. |
Applications in Materials Science and Supramolecular Chemistry Research
The unique structural features of this compound make it a promising building block for the construction of advanced materials and supramolecular assemblies. The thiazole ring provides a rigid, aromatic core, while the amine group offers a site for covalent and non-covalent interactions.
In the realm of polymer chemistry , this compound can be used as a monomer to synthesize novel polymers with interesting properties. cedarville.edumdpi.comacs.org For example, it can be incorporated into polyamides or polyimides through reactions involving its amine group. The resulting polymers may exhibit enhanced thermal stability, specific optical properties, or metal-coordinating abilities due to the presence of the thiazole moiety. researchgate.net
The ability of the thiazole nitrogen and the exocyclic amine to coordinate to metal ions makes this compound an attractive ligand for the construction of metal-organic frameworks (MOFs) . rsc.orgmdpi.comscilit.comresearchgate.net MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. By carefully selecting the metal ions and co-ligands, it may be possible to create MOFs with tailored pore sizes and functionalities based on this thiazole building block.
In supramolecular chemistry , the amine group can participate in hydrogen bonding interactions, enabling the self-assembly of this compound into well-defined supramolecular structures such as gels, liquid crystals, or molecular capsules. The cyclobutyl group can play a role in directing the packing of the molecules in the solid state or in solution.
| Field | Potential Application | Key Structural Feature |
| Polymer Science | Monomer for high-performance polymers. | Rigid thiazole core and reactive amine group. cedarville.edu |
| Materials Science | Building block for Metal-Organic Frameworks (MOFs). | Metal-coordinating ability of thiazole and amine. rsc.orgmdpi.com |
| Supramolecular Chemistry | Formation of self-assembled structures via hydrogen bonding. | Amine group as a hydrogen bond donor/acceptor. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Cyclobutylthiazol-4-yl)methanamine, and what reaction conditions optimize yield?
- The synthesis typically involves cyclization reactions of thiazole precursors. For example, cyclobutyl groups can be introduced via [2+2] photocycloaddition or ring-closing metathesis. Thiazole rings are often assembled using Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of cyclobutyl precursor to thiourea) and temperature (80–100°C in ethanol or DMF) improves yield .
Q. How can the structural conformation of this compound be characterized experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving 3D conformations. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures). Pair with NMR (¹H/¹³C) to confirm substituent positions and dynamic behavior in solution. Cyclobutyl ring puckering and thiazole planarity should be analyzed for strain effects .
Q. What are the solubility profiles of this compound in common solvents, and how does temperature affect dissolution?
- Methanamine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Experimental data for analogous compounds (e.g., benzenemethanamine) suggest solubility increases with temperature (e.g., 0.2–0.5 mol fraction in DMF at 25–60°C). Use sonication or co-solvents (e.g., ethanol-water mixtures) for dissolution .
Q. What safety protocols are critical when handling this compound in the lab?
- Wear PPE (gloves, goggles) due to amine reactivity. Store in inert atmospheres (argon) to prevent oxidation. First-aid measures for skin contact include immediate washing with pH-neutral soap. Refer to SDS guidelines for similar amines, which highlight risks of respiratory irritation and flammability .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (KD). Cyclobutyl groups may enhance steric complementarity in hydrophobic binding pockets .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?
- Cross-validate using multiple techniques:
- Compare DFT-calculated reaction pathways (Gaussian, ORCA) with experimental kinetic studies (HPLC monitoring).
- Use differential scanning calorimetry (DSC) to detect polymorphic forms that may explain discrepancies in stability .
Q. How does the cyclobutyl group influence structure-activity relationships (SAR) in related thiazole derivatives?
- Cyclobutyl rings induce ring strain, enhancing electrophilicity at the thiazole C2 position. In SAR studies, substituents at this position correlate with bioactivity (e.g., antiviral potency). Replace cyclobutyl with cyclohexyl to assess strain-dependent effects on IC50 values .
Q. What analytical techniques are suitable for tracking degradation products under physiological conditions?
- Use LC-MS/MS with simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8). Monitor for hydrolysis products (e.g., free methanamine) and oxidative byproducts. Accelerated stability studies (40°C/75% RH) identify major degradation pathways .
Q. How can in vitro assays differentiate between covalent and non-covalent interactions of this compound with enzymes?
- Employ mass spectrometry to detect adduct formation (e.g., enzyme-compound conjugates). Use competitive inhibition assays with reversible inhibitors (e.g., staurosporine for kinases) to distinguish binding modes. Time-dependent inactivation suggests covalent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
